molecular formula C14H9F3O3 B1422083 4-(3-Trifluoromethoxyphenyl)benzoic acid CAS No. 1093758-81-6

4-(3-Trifluoromethoxyphenyl)benzoic acid

Cat. No.: B1422083
CAS No.: 1093758-81-6
M. Wt: 282.21 g/mol
InChI Key: COCUWGMMRYYPDJ-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethoxyphenyl)benzoic acid, also known as 3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid, is a chemical compound with the molecular formula C14H9F3O3 and a molecular weight of 282.22 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which includes a benzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Trifluoromethoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethoxyaniline and 4-bromobenzoic acid.

    Reaction Conditions: The key reaction involves a Suzuki coupling reaction, where 3-trifluoromethoxyaniline is coupled with 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

4-(3-Trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach its target sites. The benzoic acid moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

4-(3-Trifluoromethoxyphenyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various applications in scientific research.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUWGMMRYYPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681363
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-81-6
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold solution of 3′-trifluoromethoxy-biphenyl-4-carbaldehyde (0.8 g, 3.0 mmol) in acetone (10 mL) the Jone's reagent was added slowly at 0° C. until reaction completes. Acetone was removed completely and diluted with water. The mixture was extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over sodium sulphate and concentrated to obtain the title compound (0.7 g, 82%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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